![molecular formula C11H7FN2O2 B3021389 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 1142189-70-5](/img/structure/B3021389.png)
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Overview
Description
Scientific Research Applications
Antibacterial Applications
The compound is a type of fluoroquinolone, a family of antibacterials known for their high level of antibacterial activity and wide spectrum . Fluoroquinolones inhibit bacterial DNA-gyrase, which affects bacteria reproduction . This makes them effective for treating infectious diseases caused by strains resistant to many other classes of antibacterials .
Synthesis of Other Compounds
Improved synthetic procedures have been applied to obtain related compounds, such as 1-ethyl-6-fluoro-7-(4-methylpiperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and 1-ethyl-6-fluoro-7-(piperazinyl-1)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid . These related compounds may have their own unique applications.
Anti-Tumor and Anti-Inflammatory Activities
Some derivatives of this compound have shown anti-tumor and anti-inflammatory activities . They have been used as novel modifiers of allergic and inflammatory responses .
Treatment of Skin Diseases and Cancer
The compound’s derivatives have potential as inhibitors of retinoic acid (RA)-metabolizing enzymes . This makes them promising for the treatment of skin diseases and cancer .
Anti-HIV-1 Activity
Indolyl and oxochromenyl xanthenone derivatives of the compound have shown potential as anti-HIV-1 agents .
Pain Management
Compounds acting via the neurotensin receptor type 2 (NTS2) are known to be active in animal models of acute and chronic pain . As a derivative of this compound might act via NTS2, it could potentially be used for pain management .
Mechanism of Action
Target of Action
Similar compounds such as lenvatinib and Ciprofloxacin are known to inhibit multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors , and block the subunit A of DNA gyrase enzyme , respectively. These targets play crucial roles in cellular signaling pathways, DNA replication, and bacterial cell wall synthesis .
Mode of Action
This could result in changes in cellular signaling pathways, DNA replication, or cell wall synthesis .
Biochemical Pathways
Similar compounds are known to impact pathways related to cellular signaling, dna replication, and bacterial cell wall synthesis . The downstream effects of these changes could include altered cell growth and division, DNA damage, and bacterial cell death .
Pharmacokinetics
Similar compounds are typically absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the actions of similar compounds, potential effects could include altered cell growth and division, dna damage, and bacterial cell death .
properties
IUPAC Name |
7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c1-16-10-2-7-9(3-8(10)12)14-5-6(4-13)11(7)15/h2-3,5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQICIDBVOCNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478621 | |
Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
CAS RN |
622369-38-4 | |
Record name | 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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